4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a morpholine moiety via a substituted ethylamine bridge. The benzamide group is substituted with a chlorine atom at the para position, contributing to its distinct electronic and steric profile.
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-26-10-2-3-18-15-19(6-9-21(18)26)22(27-11-13-29-14-12-27)16-25-23(28)17-4-7-20(24)8-5-17/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGIXBJSDPDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Morpholine Group: This step involves the reaction of the tetrahydroquinoline intermediate with a morpholine derivative under basic conditions.
Coupling with 4-chlorobenzoyl Chloride: The final step involves the acylation of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Pharmacology: It may serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of related molecules.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide would depend on its specific target in the body. Generally, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects :
- The chloro substituent (electron-withdrawing) may enhance binding to hydrophobic pockets in target proteins compared to trifluoromethyl (stronger electron-withdrawing and lipophilic) or methoxy (electron-donating) groups .
- The dimethoxy analog (CAS 922113-75-5) demonstrates increased polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration compared to the chloro derivative .
Notes and Limitations
Data Gaps : Direct pharmacological comparisons (e.g., IC₅₀ values, selectivity) are absent in the provided evidence, necessitating further experimental studies.
Structural Complexity: The morpholine and tetrahydroquinoline groups introduce stereochemical considerations that may influence activity but require advanced analytical techniques (e.g., chiral HPLC) for resolution .
Biological Activity
4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
The molecular formula of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is . The compound features a chloro group attached to a benzamide moiety, along with a tetrahydroquinoline derivative and a morpholine ring. This unique combination may confer distinct biological activities.
Structural Comparison
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide | Contains a morpholine ring | Potential for diverse interactions due to the morpholine and tetrahydroquinoline structures |
| 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide | Piperidine instead of morpholine | Variations in pharmacological effects due to ring structure differences |
Pharmacological Properties
Research indicates that compounds with similar structures to 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide often exhibit significant pharmacological properties. These may include:
- Anticancer Activity : Some tetrahydroquinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Activity : The presence of the chloro substituent may enhance the compound's ability to interact with microbial targets.
The exact mechanism of action for 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in various signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can inhibit key enzymes such as cytochrome P450 (CYP) isoforms. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
